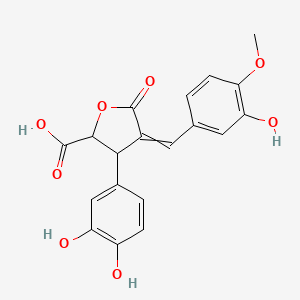
Salvianolic Acid M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salvianolic Acid M is a polyphenolic compound primarily extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the salvianolic acids family, which are known for their potent antioxidant properties. This compound has garnered attention for its potential therapeutic benefits, particularly in cardiovascular and neuroprotective applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Salvianolic Acid M involves several steps, starting from basic phenolic compounds. The process typically includes esterification, hydroxylation, and condensation reactions. Common reagents used in these reactions include acetic anhydride, sodium hydroxide, and various catalysts to facilitate the reactions under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as microbial fermentation and enzymatic conversion. For instance, engineered Escherichia coli strains can be used to produce this compound from precursor compounds like L-DOPA through a series of enzymatic reactions. This method is preferred due to its efficiency and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions: Salvianolic Acid M undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of phenolic hydroxyl groups to quinones, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert quinones back to phenolic hydroxyl groups, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an alcohol solvent.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Phenolic hydroxyl groups.
Substitution: Alkylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Salvianolic Acid M has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyphenolic structures and their reactivity.
Biology: Investigated for its role in cellular antioxidant mechanisms and its ability to scavenge reactive oxygen species.
Medicine: Explored for its potential in treating cardiovascular diseases, neurodegenerative disorders, and inflammation.
Industry: Utilized in the development of natural antioxidant supplements and functional foods.
Wirkmechanismus
Salvianolic Acid M exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby reducing oxidative stress in cells. This compound also inhibits the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2, through the modulation of signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. Additionally, it enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase .
Vergleich Mit ähnlichen Verbindungen
- Salvianolic Acid A
- Salvianolic Acid B
- Rosmarinic Acid
Comparison:
- Salvianolic Acid A: Known for its potent antioxidant and anti-inflammatory properties, similar to Salvianolic Acid M, but with a different molecular structure that may affect its bioavailability and efficacy.
- Salvianolic Acid B: The most abundant salvianolic acid, with strong antioxidant properties. It is often used as a reference compound in studies involving this compound.
- Rosmarinic Acid: Another polyphenolic compound with antioxidant and anti-inflammatory properties. It shares a similar biosynthetic pathway with this compound but differs in its specific molecular structure and biological activities .
This compound stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for therapeutic research and applications.
Eigenschaften
Molekularformel |
C19H16O8 |
|---|---|
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
3-(3,4-dihydroxyphenyl)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C19H16O8/c1-26-15-5-2-9(7-14(15)22)6-11-16(17(18(23)24)27-19(11)25)10-3-4-12(20)13(21)8-10/h2-8,16-17,20-22H,1H3,(H,23,24) |
InChI-Schlüssel |
TUHODGIPFMDZNK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2C(C(OC2=O)C(=O)O)C3=CC(=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















